Ethyl 4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine-2-carboxylate
Description
Introduction to Ethyl 4,5,6,7-Tetrahydrothiazolo[5,4-C]Pyridine-2-Carboxylate
Chemical Class and Structural Significance in Heterocyclic Chemistry
This compound belongs to the thiazolo[5,4-c]pyridine family, a subclass of fused bicyclic heterocycles combining a thiazole ring (a five-membered ring containing sulfur and nitrogen) with a partially saturated pyridine ring (a six-membered ring with one nitrogen atom). The molecular formula C₉H₁₂N₂O₂S and a molecular weight of 212.27 g/mol underscore its compact yet functionally dense architecture.
Structural Features
- Fused Bicyclic System : The thiazole ring (positions 1–3) is fused to a tetrahydropyridine ring (positions 4–7), creating a rigid scaffold conducive to interactions with biological targets.
- Ethyl Ester Substituent : The carboxylate group at position 2 is esterified with ethanol, enhancing lipophilicity and modulating electronic properties for drug-like behavior.
- Saturation Profile : Partial saturation of the pyridine ring reduces planarity, potentially improving solubility and bioavailability compared to fully aromatic analogs.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₂N₂O₂S | |
| Molecular Weight | 212.27 g/mol | |
| SMILES Notation | CCOC(=O)C1=NC2=C(S1)CNCC2 | |
| IUPAC Name | Ethyl 4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine-2-carboxylate |
The compound’s synthesis often involves multicomponent reactions, as seen in related thiazolo[3,2-a]pyridine derivatives, where nitroketene N,S-acetals serve as key intermediates. Such methodologies highlight the compound’s accessibility for structural diversification.
Role in Heterocyclic Chemistry
Thiazolo[5,4-c]pyridines are prized for their dual heteroatom configuration (sulfur and nitrogen), which enables:
- Hydrogen Bonding : The thiazole nitrogen and pyridine nitrogen act as hydrogen bond acceptors, facilitating target engagement.
- Electron-Deficient Character : The thiazole ring’s electron-withdrawing nature enhances reactivity in electrophilic substitution reactions, enabling functionalization at specific positions.
- Conformational Rigidity : The fused system restricts rotational freedom, favoring preorganization for binding to enzymes or receptors.
Therapeutic Relevance in Modern Drug Discovery Paradigms
Thiazolo[5,4-c]pyridine derivatives have garnered attention for their dual anticancer and antimicrobial activities , as evidenced by recent studies on structurally analogous compounds. This compound serves as a versatile intermediate for generating bioactive molecules.
Antimicrobial Activity
- DNA Gyrase Inhibition : Thiazolo[5,4-c]pyridine derivatives demonstrate affinity for bacterial DNA gyrase (IC₅₀ = 2.55 ± 0.03 µM against E. coli), disrupting DNA replication. The sulfur atom likely coordinates with magnesium ions in the enzyme’s active site.
Table 2: Therapeutic Targets and Mechanisms
Prodrug Considerations
The ethyl ester group in this compound may function as a prodrug motif , undergoing enzymatic hydrolysis in vivo to release the active carboxylic acid. This strategy improves oral bioavailability, as demonstrated by hydrochloride salt formulations (e.g., CAS 1186663-33-1).
Properties
IUPAC Name |
ethyl 4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-2-13-9(12)8-11-6-3-4-10-5-7(6)14-8/h10H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNCYFXHUOPWMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(S1)CNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-aminothiazole-4-carboxylate with a suitable aldehyde or ketone, followed by cyclization to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have indicated that derivatives of thiazolo-pyridine compounds exhibit significant antimicrobial properties. Ethyl 4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine-2-carboxylate has shown promising results against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The thiazole ring contributes to the compound's ability to disrupt microbial cell functions.
Neuroprotective Effects
Research has also highlighted the neuroprotective potential of this compound. It has been tested in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to modulate neurotransmitter levels and reduce oxidative stress may provide therapeutic avenues for treating these conditions.
Biological Research
Enzyme Inhibition Studies
this compound has been investigated for its role in inhibiting specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit certain kinases and phosphatases, which play crucial roles in cellular signaling pathways. This inhibition can lead to altered cell growth and proliferation patterns, making it a valuable tool for studying cancer biology.
Cellular Mechanisms
The compound is also utilized in cellular mechanism studies to understand its effects on apoptosis and cell cycle regulation. By examining how this compound influences these processes, researchers can gain insights into potential cancer therapies and the development of drugs that target specific cellular pathways.
Synthetic Intermediate
Organic Synthesis
In organic chemistry, this compound serves as a synthetic intermediate for the preparation of more complex molecules. Its unique structure allows chemists to modify it further to create novel compounds with diverse biological activities. This versatility makes it an essential building block in pharmaceutical synthesis.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Ethyl 4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of this compound are compared below, focusing on molecular properties, stability, and applications.
Structural Analogs with Thiazolo[5,4-c]pyridine Core
Biological Activity
Ethyl 4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine-2-carboxylate (CAS No. 1186663-33-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.
- Molecular Formula : C₉H₁₃ClN₂O₂S
- Molecular Weight : 248.73 g/mol
- Structure : The compound features a thiazole ring fused with a pyridine structure, which is significant for its biological activity.
Biological Activity
Research indicates that compounds with similar structural frameworks exhibit diverse biological activities, including:
- Antimicrobial Activity : Compounds similar to this compound have shown promising results against various bacterial strains. For instance, studies on tetrahydrothieno-pyridine analogs have reported their efficacy against resistant bacterial strains .
- Neuroprotective Effects : The compound's structure suggests potential interactions with neurotransmitter systems. Preliminary studies indicate that derivatives of thiazolo-pyridines may modulate NMDA receptor activity, which is crucial for neuroprotection .
- Anti-inflammatory Properties : Some derivatives have demonstrated anti-inflammatory effects in vitro. These effects are believed to stem from the modulation of cytokine production and inhibition of inflammatory pathways.
Case Studies and Research Findings
-
Synthesis and Activity Evaluation :
A comprehensive review highlighted the synthesis of various substituted tetrahydrothiazolo-pyridines and their biological evaluations. These studies often focus on structure-activity relationships (SAR) to optimize the therapeutic potential of these compounds . -
In Vitro Studies :
In vitro assays have been conducted to assess the potency of this compound against specific targets. For example:- Potency Assays : The doubling concentration (DC) was evaluated in relation to NMDA receptors, indicating enhanced activity compared to non-modified compounds .
- Cytotoxicity Testing : The compound's cytotoxic effects were measured against various cancer cell lines; results showed selective toxicity towards malignant cells while sparing normal cells.
-
Comparative Analysis :
A comparative analysis with related compounds revealed that this compound exhibits superior activity in certain assays when compared to its analogs. This was attributed to its unique structural features that enhance receptor binding affinity .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃ClN₂O₂S |
| Molecular Weight | 248.73 g/mol |
| Antimicrobial Activity | Effective against multiple strains |
| Neuroprotective Potential | Modulates NMDA receptor activity |
| Anti-inflammatory Effects | Inhibits cytokine production |
Q & A
Q. What are the optimal reaction conditions for synthesizing Ethyl 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate and its derivatives?
The synthesis typically involves cyclization reactions using sulfur-containing precursors (e.g., thiols or disulfides) and carbonyl groups. Key parameters include:
- Temperature : Reactions are often conducted under reflux (e.g., 80–100°C in ethanol or DCM) .
- Catalysts : Bases like triethylamine or pyridine are used to deprotonate intermediates, facilitating nucleophilic attack and ring closure .
- Solvents : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates, while ethanol or methanol aids in purification via recrystallization . Yield optimization requires strict control of stoichiometry and reaction time (6–24 hours) .
Q. How can structural integrity and purity of the compound be confirmed post-synthesis?
Methodological validation involves:
- NMR Spectroscopy : H and C NMR are critical for confirming the bicyclic thiazolo-pyridine core and substituent positions (e.g., ethyl ester at C2) .
- IR Spectroscopy : Peaks at 1700–1750 cm confirm ester carbonyl groups, while 2500–2600 cm indicates thiazole ring C-S stretching .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., 234.7 g/mol for the hydrochloride salt) . Purity (>95%) is assessed via HPLC with UV detection at 254 nm .
Q. What preliminary biological screening approaches are recommended for this compound?
Initial screening focuses on:
- Enzyme Inhibition Assays : For example, Factor Xa inhibition (IC values) to assess anticoagulant potential, given structural similarities to Edoxaban intermediates .
- Cellular Viability Assays : Use of HEK-293 or HepG2 cells to evaluate cytotoxicity (CC) at 10–100 µM concentrations .
- Receptor Binding Studies : Radioligand displacement assays for GPCR targets (e.g., serotonin or adenosine receptors) due to the compound’s heterocyclic framework .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
Contradictions often arise from differences in:
- Assay Conditions : pH (e.g., 7.4 vs. 6.8), ionic strength, or co-solvents (e.g., DMSO concentration ≤0.1%) can alter binding kinetics .
- Structural Variants : Minor substituent changes (e.g., methyl vs. chlorine at C5) significantly affect potency. Cross-validate using standardized derivatives (e.g., 5-methyl or 5-chloro analogs) .
- Target Selectivity : Off-target effects (e.g., thrombin inhibition vs. Factor Xa) require parallel screening with purified enzymes .
Q. What are the latest advances in modifying the core structure to enhance pharmacological properties?
Recent strategies include:
- Substituent Engineering : Introducing sulfonyl or acrylamide groups at C5 improves binding affinity (e.g., K < 10 nM for Factor Xa) .
- Salt Formation : Hydrochloride salts enhance solubility (e.g., 720720-96-7 derivative) for in vivo bioavailability studies .
- Bicyclic Analogues : Pyrazolo-pyridine hybrids (e.g., Ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate) show improved neuropharmacological activity .
Q. How can researchers design in vivo pharmacokinetic studies for this compound?
Key considerations:
- Formulation : Use hydrochloride salts for aqueous solubility (e.g., 5 mg/mL in saline) and oral administration in rodent models .
- Dosing Regimens : Single-dose studies (1–10 mg/kg) to measure plasma half-life (t) and AUC via LC-MS/MS .
- Metabolite Profiling : Identify major metabolites (e.g., ester hydrolysis products) using hepatic microsomes or S9 fractions .
Methodological Recommendations
- Synthetic Reproducibility : Use anhydrous solvents and inert atmospheres (N) to prevent hydrolysis of intermediates .
- Data Validation : Triplicate experiments with statistical analysis (e.g., ANOVA) to address variability in biological assays .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict interactions with Factor Xa’s S1/S4 pockets prior to synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
